Structural Topology Differentiation: Naphthalen-2-yl Amino vs. 5-Amino and 5-Phenyl Analogs
The target compound is differentiated from the benchmark 5-amino-3H-1,2,4-dithiazole-3-thione (CAS 6846-35-1) by its significantly larger molecular volume (estimated >300 ų vs. ~120 ų) and the presence of a hydrogen-bond donor (NH) conjugated to an extended aromatic system, which is absent in the 5-phenyl analog (CAS 5345-53-9) . This structural shift is expected to enhance binding to hydrophobic protein pockets, as inferred from molecular docking studies of similar naphthyl-thiazole derivatives showing a 10- to 100-fold increase in target affinity compared to phenyl analogs .
| Evidence Dimension | Predicted molecular volume and lipophilicity (ClogP) |
|---|---|
| Target Compound Data | Predicted ClogP ~4.5; Molecular Volume >300 ų (estimated from SMILES) |
| Comparator Or Baseline | 5-amino-3H-1,2,4-dithiazole-3-thione (CAS 6846-35-1): ClogP ~1.0; Molecular Volume ~120 ų |
| Quantified Difference | Approximately 3.5 log unit increase in lipophilicity and >2.5× increase in molecular volume |
| Conditions | In silico prediction using ChemDraw or similar software; no experimental logP reported |
Why This Matters
The substantial increase in lipophilicity and molecular volume directly impacts membrane permeability and target binding, making this compound a preferred choice for projects targeting intracellular hydrophobic binding sites over the polar, smaller 5-amino analog.
